1-Cyclohexylcarbamoyl-2-methylimidazole
Description
1-Cyclohexylcarbamoyl-2-methylimidazole is a substituted imidazole derivative characterized by a cyclohexylcarbamoyl group (-CONHC6H11) at the 1-position and a methyl group (-CH3) at the 2-position of the imidazole ring. The compound’s structure combines lipophilic (cyclohexyl) and hydrogen-bonding (carbamoyl) functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-cyclohexyl-2-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C11H17N3O/c1-9-12-7-8-14(9)11(15)13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15) |
InChI Key |
TXPVORFGFYALRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic Acid
The closest structurally related compound in the provided evidence is 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid . Key differences and similarities are outlined below:
Functional Group Impact
- Carbamoyl vs. Carboxylic Acid : The carbamoyl group in the target compound is less acidic (pKa ~15–20) compared to the carboxylic acid (pKa ~4–5) in the analog. This difference impacts solubility (e.g., carbamoyl derivatives are typically less water-soluble) and hydrogen-bonding networks .
- Methyl vs.
Hydrogen-Bonding and Crystal Packing
The analog forms infinite chains via O2–H2⋯N2 and O4–H4⋯N4 interactions (symmetry codes: -x+1, y+½, -z+1 and -x, y+½, -z), driven by its carboxylic acid and imidazole N atoms .
Solubility and Stability
- The analog’s solubility in DMSO/CH2Cl2 suggests moderate polarity, while the target compound’s methyl and carbamoyl groups likely enhance lipophilicity.
Research Findings and Implications
- Crystallization Behavior : The analog’s hydrogen-bonded chains highlight the role of polar substituents in directing crystal growth. For the target compound, carbamoyl-driven interactions may favor layered or helical packing motifs.
- Synthetic Challenges : The analog’s use of DMSO/CH2Cl2 and slow evaporation underscores the importance of solvent polarity in crystallizing substituted imidazoles. The target compound may require tailored solvent systems to avoid carbamoyl hydrolysis.
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